

# FPI-1434: A Technical Guide to Cellular Uptake and Internalization

Author: BenchChem Technical Support Team. Date: December 2025



For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular uptake and internalization mechanisms of FPI-1434, a promising targeted alpha therapy. The document outlines the core components of the drug, its mechanism of action, quantitative data from clinical studies, and detailed experimental protocols relevant to its cellular interactions.

#### Introduction to FPI-1434

FPI-1434 is an investigational radioimmunoconjugate designed to selectively deliver a potent alpha-particle emitting radionuclide to cancer cells.[1][2] This therapeutic agent is composed of three key components:

- The Antibody: A humanized monoclonal antibody, FPI-1175 (also known as veligrotug or AVE1642), that specifically targets the external domain of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[3][4][5][6]
- The Radionuclide: Actinium-225 (<sup>225</sup>Ac), a powerful alpha-emitter that induces highly cytotoxic double-stranded DNA breaks in target cells.[4][6]
- The Linker-Chelator System: A proprietary bifunctional chelate, FPI-1397, that stably connects the antibody to the Actinium-225 payload.[3][7]



The primary target, IGF-1R, is a transmembrane tyrosine kinase that is overexpressed in a wide variety of solid tumors, including breast, ovarian, prostate, colon, and lung cancers.[6][8] Its activation is associated with cancer cell proliferation, survival, and metastasis.[5][9] FPI-1434 leverages the high expression of IGF-1R on tumor cells as a means to identify and deliver its cytotoxic payload, minimizing damage to healthy tissues.[3][7]

### **Cellular Uptake and Internalization Pathway**

The cellular uptake of FPI-1434 is a targeted, receptor-mediated process. The mechanism ensures that the potent alpha-emitter is delivered specifically to cancer cells overexpressing the IGF-1R.

- Binding: The FPI-1175 antibody component of FPI-1434 binds with high affinity to the IGF-1R on the surface of a tumor cell.[5][6]
- Internalization: Upon binding, the FPI-1434/IGF-1R complex is internalized by the cell through receptor-mediated endocytosis.[4][6][10] This process sequesters the radioimmunoconjugate inside the cell within an endosome.
- Radionuclide Decay and Cytotoxicity: Following internalization, the decay of the <sup>225</sup>Ac payload releases a cascade of high-energy alpha particles.[6] These particles travel a very short distance, creating dense and complex double-stranded DNA breaks.[2][4][6] This damage is difficult for the cell to repair, leading to apoptosis (programmed cell death).[9] The potent, localized nature of alpha radiation can also induce a "bystander effect," where adjacent tumor cells not directly targeted by FPI-1434 are also killed.[9]





FPI-1434 mechanism of uptake and action.



### **Quantitative Data Summary**

Data from the Phase 1 clinical trial (NCT03746431) provides valuable quantitative insights into the biodistribution and dosing of FPI-1434. Patient eligibility for the therapy is determined by imaging with an Indium-111 labeled analogue, [¹¹¹In]-FPI-1547, which has identical targeting properties. A key inclusion criterion is a tumor-to-background ratio (TBR) of ≥2, ensuring sufficient target expression.[8]

## Table 1: Radiation Absorbed Dose Estimates from [111] Inj-FPI-1547 Imaging

This table summarizes the estimated radiation dose to various organs per unit of administered activity, calculated from patient imaging data. These estimates are crucial for ensuring patient safety and fall within predefined limits.[11]

| Target Organ | Mean Radiation Dose<br>(mGy-Eq/MBq) | Standard Deviation (±SD) |
|--------------|-------------------------------------|--------------------------|
| Spleen       | 3,668                               | 1881                     |
| Kidneys      | 988                                 | 305                      |
| Liver        | 934                                 | 319                      |
| Red Marrow   | 807                                 | 303                      |
| Lungs        | 626                                 | 175                      |
| Total Body   | 140                                 | 16                       |

Data based on N=13 patients from the first three cohorts.[11]

# Table 2: Phase 1 Dose Escalation Cohorts for [225Ac]-FPI-1434

The clinical trial employs a modified 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[4]



| Dose Cohort | Administered Dosage of [225Ac]-FPI-1434 (per kg body weight) |
|-------------|--------------------------------------------------------------|
| 1           | 10 kBq/kg                                                    |
| 2           | 20 kBq/kg                                                    |
| 3           | 40 kBq/kg                                                    |
| 4           | 80 kBq/kg                                                    |
| 5           | 120 kBq/kg                                                   |

As outlined in the initial study design.[4][10]

Additionally, studies have explored a "cold+hot" dosing regimen, where pre-administration of the non-radiolabeled antibody (FPI-1175) is used to saturate natural sinks and improve the biodistribution of the radiolabeled FPI-1434, leading to an improved tumor-to-normal organ ratio.[8][9][12]

### **Experimental Protocols**

The following sections detail key experimental methodologies for assessing the uptake and internalization of FPI-1434.

## Protocol: In Vivo Tumor Uptake and Dosimetry Assessment

This protocol is used in the clinical setting to determine patient eligibility and calculate radiation dosimetry.

- Administration: Patients receive a single intravenous injection of 185 MBq of the imaging analogue, [111]-FPI-1547.[7]
- Imaging: A series of four anterior/posterior whole-body planar and SPECT/CT scans are acquired over an 8-day period.[8][13]
- Data Extraction: Count data from regions of interest (including tumors and key organs like the kidneys, liver, and lungs) are extracted from each scan.[13]

#### Foundational & Exploratory





Dosimetry Calculation: Time-activity curves are generated to calculate residence times. This
data is used with CT-based organ volumes to estimate the radiation absorbed dose per the
MIRD (Medical Internal Radiation Dose) schema, often using software like OLINDA/EXM.
 [13]

 Eligibility Assessment: Patients with sufficient tumor uptake (TBR ≥2) and dosimetry estimates within safety limits are eligible for [<sup>225</sup>Ac]-FPI-1434 therapy.[8][10]





Workflow for in vivo imaging and dosimetry.



#### **Protocol: In Vitro Radioligand Binding Assay**

This protocol can be used to determine the binding affinity (e.g., Kd) of FPI-1434 to IGF-1R expressing cells.

- Cell Culture: Plate IGF-1R-positive cancer cells (e.g., MCF-7) in multi-well plates and grow to confluence.
- Preparation: Wash cells with a cold binding buffer (e.g., PBS with 1% BSA).
- Incubation: Add increasing concentrations of radiolabeled FPI-1434 (or its analogue) to the wells. For non-specific binding determination, add a parallel set of wells containing the radioligand plus a large excess of non-radiolabeled antibody (FPI-1175). Incubate for 2-4 hours at 4°C to allow binding but prevent internalization.
- Washing: Aspirate the incubation medium and wash the cells multiple times with cold binding buffer to remove unbound radioligand.
- Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
- Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding versus concentration and use saturation binding analysis to calculate Kd and Bmax.





Workflow for a radioligand binding assay.

### **Protocol: In Vitro Internalization (Acid Wash) Assay**

This assay quantifies the amount of FPI-1434 that is actively internalized by cells over time.

#### Foundational & Exploratory





- Cell Culture: Plate IGF-1R-positive cells in multi-well plates.
- Binding: Pre-chill plates to 4°C. Add radiolabeled FPI-1434 to all wells and incubate at 4°C for 1-2 hours to allow binding to the cell surface without internalization.
- Initiate Internalization: Wash away unbound ligand with cold media. Add pre-warmed (37°C) media to the wells and place the plate in a 37°C incubator. This starts a synchronized wave of internalization. Stop the process at various time points (e.g., 0, 15, 30, 60, 120 minutes).
- Acid Wash: At each time point, place the plate on ice. Treat one set of wells with a mild acid buffer (e.g., glycine-HCl, pH 2.5) for 5-10 minutes. This buffer strips surface-bound radioligand without affecting internalized ligand. Collect the supernatant (surface-bound fraction).
- Lysis: Lyse the acid-washed cells to release the internalized fraction.
- Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
- Analysis: Calculate the percentage of internalized radioligand at each time point relative to the total cell-associated radioactivity (surface + internalized).





Workflow for an internalization assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Fusion Pharmaceuticals Provides Updates on FPI-1434 and FPI-1966 Clinical Programs -BioSpace [biospace.com]
- 2. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [prnewswire.com]
- 3. openmedscience.com [openmedscience.com]
- 4. fusionpharma.com [fusionpharma.com]
- 5. Facebook [cancer.gov]
- 6. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors Fusion Pharma [fusionpharma.com]
- 7. Fusion Pipeline Fusion Pharma Pipeline [fusionpharma.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. fusionpharma.com [fusionpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. isotopes.gov [isotopes.gov]
- 12. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [FPI-1434: A Technical Guide to Cellular Uptake and Internalization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362949#fpi-1434-cellular-uptake-and-internalization]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com